
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol This compound is characterized by a quinoline ring attached to a cyclobutane ring, which is further esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Cyclobutane Ring Formation: The cyclobutane ring can be formed via involving alkenes or alkynes.
Esterification: The final step involves the esterification of the cyclobutane carboxylic acid with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound often involve bulk synthesis techniques, which include the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various quinoline derivatives, cyclobutane derivatives, and esterified products, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various cellular pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- Methyl 1-(quinolin-6-yl)cyclopropane-1-carboxylate
- Methyl 1-(quinolin-6-yl)cyclopentane-1-carboxylate
- Ethyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
Uniqueness
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is unique due to its specific combination of a quinoline ring and a cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
methyl 1-quinolin-6-ylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-18-14(17)15(7-3-8-15)12-5-6-13-11(10-12)4-2-9-16-13/h2,4-6,9-10H,3,7-8H2,1H3 |
InChIキー |
USDFZLWTIADTBI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCC1)C2=CC3=C(C=C2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


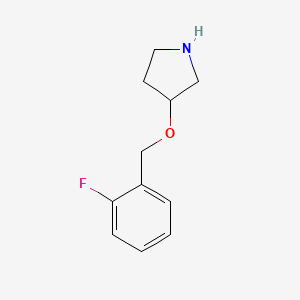
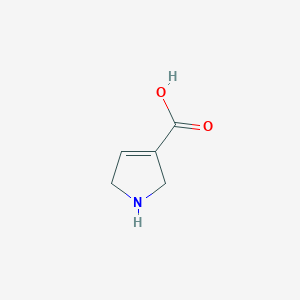
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
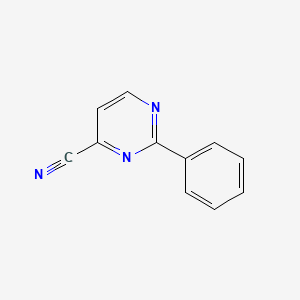

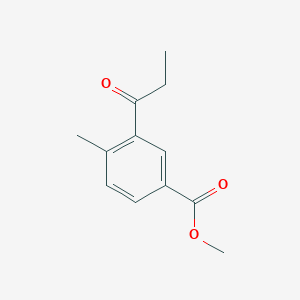
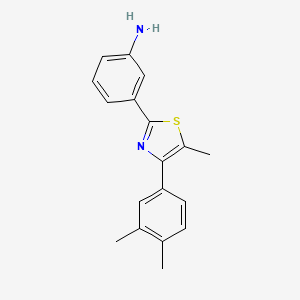


![2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765862.png)
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)

